molecular formula C12H10N4O B1436502 6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 91974-63-9

6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1436502
CAS RN: 91974-63-9
M. Wt: 226.23 g/mol
InChI Key: IBHIMSDXHPVZAG-UHFFFAOYSA-N
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Description

6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is an isostere of purines and is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .


Synthesis Analysis

A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The aim of this research was to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives .

Scientific Research Applications

1. CDK2 Inhibitors for Cancer Treatment

  • Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as novel CDK2 inhibitors. CDK2 inhibition is a target for cancer treatment that selectively targets tumor cells .
  • Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
  • Results: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

2. Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-ol Derivatives

  • Application Summary: Pyrazolo[3,4-d]pyrimidin-4-ol derivatives tethered with 1,2,3-triazoles have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .
  • Methods of Application: The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
  • Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

3. Antiviral Activity

  • Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been reported to have antiviral properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

4. Parkinson’s Disease Treatment

  • Application Summary: Pyrazolo[3,4-d]pyrimidines have been reported to have potential in treating Parkinson’s disease .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

5. Antiviral Activity

  • Application Summary: Pyrazolo[3,4-d]pyrimidine derivatives have been reported to have antiviral properties .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

6. Parkinson’s Disease Treatment

  • Application Summary: Pyrazolo[3,4-d]pyrimidines have been reported to have potential in treating Parkinson’s disease .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The results or outcomes obtained were not specified in the source .

properties

IUPAC Name

6-methyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-14-11-10(12(17)15-8)7-13-16(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHIMSDXHPVZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352324
Record name F0239-0945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

CAS RN

91974-63-9
Record name F0239-0945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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